molecular formula C17H19FN2O3 B5200906 N-cyclohexyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide

N-cyclohexyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide

Cat. No. B5200906
M. Wt: 318.34 g/mol
InChI Key: FHZDXEDKHJVKJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. It has been found to have potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and viral infections.

Mechanism of Action

N-cyclohexyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide works by inhibiting the activity of protein kinase CK2, which is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, N-cyclohexyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide blocks the signaling pathways that promote cancer cell growth and survival. It also disrupts the interaction between CK2 and other proteins, leading to the inhibition of various cellular processes.
Biochemical and Physiological Effects:
N-cyclohexyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide has been found to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and reduce tumor growth in animal models of cancer. It has also been found to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor, making it easy to synthesize and modify. It is also highly selective for protein kinase CK2, reducing the risk of off-target effects. However, N-cyclohexyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in some applications.

Future Directions

There are several future directions for research on N-cyclohexyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide. One area of focus is the development of more potent and selective CK2 inhibitors. Another area of research is the identification of biomarkers that can predict response to N-cyclohexyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide in cancer patients. Additionally, there is ongoing research on the potential applications of N-cyclohexyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide in the treatment of other diseases, such as viral infections and neurodegenerative diseases. Finally, there is interest in exploring the potential of N-cyclohexyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide in combination with other therapies, such as chemotherapy and radiation therapy, to improve treatment outcomes in cancer patients.

Synthesis Methods

The synthesis of N-cyclohexyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide involves the reaction of cyclohexylamine with 4-fluorophenoxyacetic acid to form N-cyclohexyl-4-fluorophenoxyacetamide. This intermediate is then reacted with oxalyl chloride and triethylamine to form N-cyclohexyl-2-chloro-4-fluorophenoxyacetamide. Finally, the reaction of this intermediate with 2-amino-5-methylthiazole and potassium carbonate results in the formation of N-cyclohexyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide.

Scientific Research Applications

N-cyclohexyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to inhibit the growth and proliferation of cancer cells in various types of cancer, including breast, prostate, and pancreatic cancer. N-cyclohexyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
In addition to cancer, N-cyclohexyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been found to inhibit the formation of neurofibrillary tangles and improve cognitive function in animal models of Alzheimer's disease.
N-cyclohexyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide has also been found to have antiviral properties, particularly against hepatitis C virus (HCV). It has been shown to inhibit the replication of HCV in vitro and in vivo, making it a potential candidate for the treatment of HCV infection.

properties

IUPAC Name

N-cyclohexyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O3/c18-12-6-8-14(9-7-12)22-11-16-20-15(10-23-16)17(21)19-13-4-2-1-3-5-13/h6-10,13H,1-5,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZDXEDKHJVKJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=COC(=N2)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.